Journal Name:Current Research in Green and Sustainable Chemistry
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Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-05-05 , DOI:
10.1021/acsearthspacechem.2c00288
Selenium (Se) is both a micronutrient required for most life and an element of environmental concern due to its toxicity at high concentrations, and both bioavailability and toxicity are largely influenced by the Se oxidation state. Environmentally relevant fungi have been shown to aerobically reduce Se(IV) and Se(VI), the generally more toxic and bioavailable Se forms. The goal of this study was to shed light on fungal Se(IV) reduction pathways and biotransformation products over time and fungal growth stages. Two Ascomycete fungi were grown with moderate (0.1 mM) and high (0.5 mM) Se(IV) concentrations in batch culture over 1 month. Fungal growth was measured throughout the experiments, and aqueous and biomass-associated Se was quantified and speciated using analytical geochemistry, transmission electron microscopy (TEM), and synchrotron-based X-ray absorption spectroscopy (XAS) approaches. The results show that Se transformation products were largely Se(0) nanoparticles, with a smaller proportion of volatile, methylated Se compounds and Se-containing amino acids. Interestingly, the relative proportions of these products were consistent throughout all fungal growth stages, and the products appeared stable over time even as growth and Se(IV) concentration declined. This time-series experiment showing different biotransformation products throughout the different growth phases suggests that multiple mechanisms are responsible for Se detoxification, but some of these mechanisms might be independent of Se presence and serve other cellular functions. Knowing and predicting fungal Se transformation products has important implications for environmental and biological health as well as for biotechnology applications such as bioremediation, nanobiosensors, and chemotherapeutic agents.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-05-01 , DOI:
10.1021/acsearthspacechem.2c00397
The grim status of India’s air quality is commonly attributed to alarming levels of particulate matter (PM). This has led to the government formulating several strategies to control PM in the country. For example, the National Clean Air Programme (NCAP) was launched in 2019 to reduce 30% PM concentrations by 2024 in nonattainment cities (NACs). However, studies across the world found these PM-centric action plans to be detrimental to ozone-related air quality. The present study is among the first few investigations that employ the Weather Research and Forecasting coupled with Chemistry (WRF-Chem) model to comprehensively understand the effect of the NCAP on PM and ozone in India. In the 2024 business-as-usual scenario, while 50% of NACs have deteriorating PM2.5 levels, all but 32% of other NACs meet the Indian National Ambient Air Quality Standards (INAAQS) with the NCAP. The NACs that violated the INNAQS are mainly situated in the Indo-Gangetic Plain. For ozone, with the implementation of the NCAP, 80% of NACs meet the INAAQS. This reduction in ozone is attributed to the indicator ratio of formaldehyde to oxides of nitrogen (HCHO/NOy), indicating that the Indian region is volatile organic compound-limited (VOC-limited), and thereby, reduction in nitrogen oxides and VOC emissions results in a decrease in ozone. Further, another reason can be the increase in forest cover as a part of the NCAP, which has increased ozone deposition velocity by ∼10.5%. This study indicates that the current action plans of India, if implemented successfully, can also alleviate the problem of secondary pollutants like ozone, saving around 12% of lives.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-06-14 , DOI:
10.1021/acsearthspacechem.2c00395
Manganese oxide modified activated carbon (MOMAC) was synthesized as a novel in situ sediment and soil amendment for treatment of redox-sensitive contaminants, such as mercury (Hg), through buffering of reduction–oxidation (redox) potential and sorption. This study characterized MOMAC synthesis products at three different Mn concentrations on activated carbon (AC) surfaces and compared them with homogeneously precipitated Mn oxide (MnOx) and unmodified AC for properties influencing redox buffering and sorption capacity. Bulk spectroscopic analyses (XAS and XPS), XRD, and electron microscopy showed that homogeneous MnOx matched the local structure of vernadite (δ-Mn(IV)O2), while MOMAC formed aggregates on the AC surface composed mostly of vernadite with fractions of manganite (γ-Mn(III)OOH) (17–46%) and sorbed Mn(II) (11–21%). Higher bulk surface area and lower Mn average oxidation state were associated with MOMAC and are attributed to the reduction of Mn(IV) by Mn(II) adsorbed on AC or diffused into AC pores. Cation exchange reactions of Na+ and Ca2+ also contributed to Mn oxidation state changes by driving disproportionation of Mn(III) to Mn(II) and Mn(IV). In batch slurry experiments with and without Hg-contaminated sediment from Oak Ridge National Laboratory (TN, U.S.A.), addition of MOMAC and MnOx resulted in higher solution redox potential and lower pH compared to AC and no-amendment controls. MnOx poised solution redox at higher potential than MOMAC, but MOMAC was more effective at sorbing Hg released by the oxidation of sediment HgS(s), Hg0, and/or organic-associated Hg. By combining redox buffering with sorption, MOMAC is a promising in situ amendment that may efficiently target redox-sensitive contaminants in aquatic sediments.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-04-25 , DOI:
10.1021/acsearthspacechem.3c00007
Plant stress alters emissions of volatile organic compounds. However, little is known about how this could influence climate-relevant properties of secondary organic aerosol (SOA), particularly from complex mixtures such as real plant emissions. In this study, the chemical composition and viscosity were examined for SOA generated from real healthy and aphid-stressed Canary Island pine (Pinus canariensis) trees, which are commonly used for landscaping in Southern California. Healthy Canary Island pine (HCIP) and stressed Canary Island pine (SCIP) aerosols were generated in a 5 m3 environmental chamber at 35–84% relative humidity and room temperature via OH-initiated oxidation. Viscosities of the collected particles were measured using an offline poke-flow method, after conditioning the particles in a humidified air flow. SCIP particles were consistently more viscous than HCIP particles. The largest differences in particle viscosity were observed in particles conditioned at 50% relative humidity where the viscosity of SCIP particles was an order of magnitude larger than that of HCIP particles. The increased viscosity for the aphid-stressed pine tree SOA was attributed to the increased fraction of sesquiterpenes in the emission profile. The real pine SOA particles, both healthy and aphid-stressed, were more viscous than α-pinene SOA particles, demonstrating the limitation of using a single monoterpene as a model compound to predict the physicochemical properties of real biogenic SOA. However, synthetic mixtures composed of only a few major compounds present in emissions (<10 compounds) can reproduce the viscosities of SOA observed from the more complex real plant emissions.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-04-24 , DOI:
10.1021/acsearthspacechem.3c00022
Atmospheric brown carbon (BrC) can impact the radiative balance of the earth and form photooxidants. However, the light absorption and photochemical properties of BrC from different sources remain poorly understood. To address this gap, dilute water extracts of particulate matter (PM) samples collected at Davis, CA over one year were analyzed using high resolution aerosol mass spectrometry (HR-AMS) and UV–vis spectroscopy. Positive matrix factorization (PMF) on combined AMS and UV–vis data resolved five water-soluble organic aerosol (WSOA) factors with distinct mass spectra and UV–vis spectra: a fresh and an aged water-soluble biomass burning OA (WSBBOAfresh and WSBBOAaged) and three oxygenated OA (WSOOAs). WSBBOAfresh is the most light-absorbing, with a mass absorption coefficient (MAC365 nm) of 1.1 m2 g–1, while the WSOOAs are the least (MAC365 nm = 0.01–0.1 m2 g–1). These results, together with the high abundance of WSBBOAs (∼52% of the WSOA mass), indicate that biomass burning activities such as residential wood burning and wildfires are an important source of BrC in northern California. The concentrations of aqueous-phase photooxidants, i.e., hydroxyl radical (·OH), singlet molecular oxygen (1O2*), and oxidizing triplet excited states of organic carbon (3C*), were also measured in the PM extracts during illumination. Oxidant production potentials (PPOX) of the five WSOA factors were explored. The photoexcitation of BrC chromophores from BB emissions and in OOAs is a significant source of 1O2* and 3C*. By applying our PPOX values to archived AMS data at dozens of sites, we found that oxygenated organic species play an important role in photooxidant formation in atmospheric waters.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-07-21 , DOI:
10.1021/acsearthspacechem.3c00097
Heavy metals or metalloids (HMs) in agricultural soils at high geological background areas could inherit the characteristics of parent materials, which would affect HM accumulation in crops. However, the specific impact of different parent materials on the behavior of HMs was unclear. This study focused on the bioavailability and risk variations of HMs in paddy soils derived from eluvial and alluvial parent materials in the Xitiaoxi catchment based on the total concentration, fraction, and risk assessment of HMs. The results showed that the paddy soil in the alluvial area had a higher bioavailability and risk level of HMs than those in the eluvial area, due to the increased proportion of activated HMs in the alluvial paddy soil. The increase in activated HMs was associated with a decrease in soil acidity and fertility as well as intensified anthropogenic activities within the alluvial study area. The spatial distribution of HM risk in soil samples demonstrated that the risk level of HMs was related to the exposure of black shale in eluvial soil, while the risk level of HMs in alluvial soil was negatively correlated with distance from the riverside. The source apportionment results further indicated that the alluvial paddy soil had lower geological but higher anthropogenic sources, especially for Cd, Pb, and Cu. In summary, the alteration in the properties of parent materials during river transportation and more anthropogenic sources raised the bioavailability and risk of HMs in the alluvial paddy ecosystem. This study provided new insights into HM risk assessment and control in agricultural soils developed from different parent materials within a catchment with a high geological background.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-06-01 , DOI:
10.1021/acsearthspacechem.3c00087
Dissolved organic matter (DOM) is a complex mixture of organic compounds with chemical heterogeneity in natural soils, sediments, and waters. Predicting the dissolved organic carbon (DOC)–water partition coefficients (KDOC) of organic pollutants to DOMs from various sources is important for assessing their fate and bioavailability. However, the accuracy of the recently developed polyparameter linear free energy relationship (pp-LFER) KDOC models is generally restricted by the small data set, inclusion of experimental data from unreliable measurement methods, or undefined selection standards. The aim of this study was to establish pp-LFER models for predicting the KDOC of nonionic organic chemicals to a variety of sources of DOMs and to get an understanding of DOM chemodiversity. A reliable and expanded experimental KDOC data set was compiled. Improved pp-LFER models were developed and assessed for All DOM (DOM from all sources), Aldrich humic acid (HA), Roth HA, soil porewater DOM, sediment porewater DOM, natural aquatic DOM, natural terrestrial DOM, natural DOM, and commercial DOM. The models developed in this study were reasonably robust and accurate with a root mean square error (RMSE) of 0.538 for the All DOM model and RMSE from 0.196 to 0.860 for the specific DOMs. Also, the models generally performed better than previously published ones. Moreover, the system parameters of the models well described the chemical variabilities between soil porewater DOM and sediment porewater DOM, between natural aquatic DOM and natural terrestrial DOM, and between natural DOM and commercial DOM regarding polarizability, dipolarity, H-bond-accepting and -donating ability, and cavity formation energy. This study provides effective tools to assess the tendencies of organic chemicals to DOMs and improves our understanding of the chemical heterogeneity of DOMs from different sources.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-04-07 , DOI:
10.1021/acsearthspacechem.2c00299
The application of vanadium (V) stable isotopes to trace various geological and biological processes is an emerging field. Vanadium can exist in several redox states and in various coordination environments, such that its isotopic composition could be used to trace its exchange between different phases during these processes. In order to provide a basis for interpreting natural data, we have computed theoretical isotope fractionation factors of V among various species relevant to geological and biological environments. To validate the accuracy of the calculations, we performed laboratory experiments to evaluate the V isotopic fractionation between organic and aqueous phases. The laboratory-scale experiment via liquid–liquid extraction with the aqueous phase of V in HCl and the organic phase of dicyclohexano-18-crown-6 (DC18C6) in 1,2-dichloroethane was performed. The magnitude of the isotope fractionation factor for the 51V/50V ratio between the aqueous and organic phases, which was found to vary between −0.1 and +1.35‰ depending on HCl molarity, is well explained by our theoretical isotope fractionation factors (ln β) obtained by the density functional theory method for V(IV) model molecules. We have also estimated the relative effect of the nuclear field shift (NFS) effect and the conventional mass-dependent isotope fractionation, where the NFS effect was found to be marginal (∼0.025‰) on the V isotope fractionation. This theoretical approach is applied to obtain ln β for various V species relevant to geological and biological environments which are discussed with regard to understanding natural variations of the V isotopes.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-04-04 , DOI:
10.1021/acsearthspacechem.3c00004
The gas phase mechanism of the chlorine atom (•Cl)-initiated oxidation of methane sulfonamide (CH3S(═O)2NH2; MSAM) has been elucidated using ab initio/DFT electronic structure methods and chemical kinetic modeling. A reaction that commences via abstraction of an H-atom from the methyl group of MSAM to form a transition state with a barrier height of ∼4.8 kcal mol–1 above that of the MSAM + •Cl reactants, yielding •CH2S(═O)2NH2 + HCl was found to be a major path in comparison with the other possibilities. Rate coefficients for all possible H-atom abstraction reactions were calculated using the canonical variational transition state theory (CVT) with the small curvature tunneling (SCT) method in the temperature range of 200–400 K. The rate coefficient for the major reaction was found to be 1.6 × 10–14 cm3 molecule–1 s–1 at 300 K, while the overall rate coefficient for the MSAM + •Cl reaction is found to be 1.7 × 10–14 cm3 molecule–1 s–1 at 300 K. In addition, SCT contributions, branching ratios for each reaction path, and the atmospheric implications are provided and discussed. Based on the results, the MSAM + •Cl reaction proceeds to form •CH2S(═O)2NH2, which then further reacts with 3O2 under oxygen-rich conditions to form the corresponding RO2 adduct (•OOCH2S(═O)2NH2). Subsequent reactions of this radical result in the formation of greenhouse gases such as sulfur dioxide (SO2), carbon dioxide (CO2), carbon monoxide (CO), nitric acid (HNO3), nitrous oxide (N2O), and formic acid (HC(O)OH), which may contribute to climate change and formation of secondary organic aerosols and acid rain.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-06-09 , DOI:
10.1021/acsearthspacechem.2c00387
We assessed the spatial distribution of 35 elements in aquifer sediments and groundwater of a crude-oil-contaminated aquifer and show evidence of the dissolution of barium (Ba), strontium (Sr), cobalt (Co), and nickel (Ni) during hydrocarbon oxidation coupled to historic microbial Fe(III)-reduction near the oil. Trace element plumes occur in the crude-oil-contaminated aquifer, where 50% Co, 47% Ni, 24% Ba, and 15% Sr have been mobilized from the sediment near the oil into groundwater, resulting in dissolved masses >33, 18, three, and two times greater than estimated dissolved masses prior to contamination, respectively. Ba2+ and Ni2+ concentrations exceeded the World Health Organization’s drinking-water guidelines of 700 and 20 μg/L, respectively. Sediments attenuate trace element plumes in two geochemically distinct zones, resulting in <0.01% total trace element masses dissolved in groundwater, despite the substantial mobilization near the oil body. Geochemical modeling of the modern Fe(III)-reducing zone suggests trace elements are likely attenuated via coprecipitation with/without sorption on iron carbonate precipitates. In the suboxic transition zone at the leading edge of the plume, Fe(III)-hydroxides sorb Ba2+, Sr2+, Co2+, and Ni2+. This study emphasizes that slow but persistent biogeochemical activity can substantially alter aquifer chemistry over decadal timeframes, a phenomenon we term biogeochemical gradualism.
Supplementary Information
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